N-cyclopropyl-N-methylaminosulfonamide
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Overview
Description
N-cyclopropyl-N-methylaminosulfonamide: is an organosulfur compound with the molecular formula C₄H₁₀N₂O₂S It is characterized by the presence of a sulfonamide group attached to a cyclopropyl and a methyl group
Mechanism of Action
Target of Action
N-Cyclopropyl-N-methylaminosulfonamide, a sulfonamide derivative, primarily targets the NLRP3 inflammasome and succinate dehydrogenase (SDH) . The NLRP3 inflammasome is a cytosolic multiprotein signaling complex that mediates the secretion of potent inflammatory mediators . SDH, also known as complex II in the mitochondrial respiration chain, is a functional part of the tricarboxylic cycle and linked to the mitochondrial electron transport chain .
Mode of Action
Sulfonamides, including this compound, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria . They inhibit the enzyme dihydropteroate synthetase, preventing the incorporation of PABA into dihydropteroic acid, the immediate precursor of folic acid . This results in a bacteriostatic effect, as it inhibits bacterial multiplication by preventing the synthesis of folic acid .
Biochemical Pathways
The cyclopropane moiety in this compound is involved in various biochemical pathways. Enzymatic cyclopropanations can be grouped into two major pathways according to whether the reaction involves an exogenous C1 unit from S-adenosylmethionine (SAM) or not .
Pharmacokinetics
These activities allow them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Result of Action
The inhibition of the NLRP3 inflammasome by this compound can potentially reduce the secretion of potent inflammatory mediators . This could have implications for the treatment of neuroinflammatory diseases, as the NLRP3 inflammasome is associated with the pathogenesis of many common neurodegenerative diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-N-methylaminosulfonamide typically involves the reaction of cyclopropylamine with methylamine and a sulfonyl chloride derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The general reaction scheme is as follows:
Cyclopropylamine+Methylamine+Sulfonyl chloride→this compound+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: N-cyclopropyl-N-methylaminosulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or sulfide.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfinamide or sulfide derivatives.
Substitution: Various substituted sulfonamides depending on the reactants used.
Scientific Research Applications
N-cyclopropyl-N-methylaminosulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
- N-cyclopropyl-N-methylsulfamide
- N-cyclopropyl-N-methylsulfonamide
- N-cyclopropyl-N-methylsulfinamide
Comparison: N-cyclopropyl-N-methylaminosulfonamide is unique due to the presence of both cyclopropyl and methyl groups attached to the sulfonamide moiety. This structural feature may confer distinct chemical and biological properties compared to similar compounds. For example, the cyclopropyl group can introduce ring strain, affecting the compound’s reactivity and stability. Additionally, the combination of cyclopropyl and methyl groups may enhance the compound’s lipophilicity, influencing its solubility and bioavailability.
Properties
IUPAC Name |
[methyl(sulfamoyl)amino]cyclopropane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2S/c1-6(4-2-3-4)9(5,7)8/h4H,2-3H2,1H3,(H2,5,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDWHKRVHQDTEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
372136-81-7 |
Source
|
Record name | N-cyclopropyl-N-methylaminosulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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